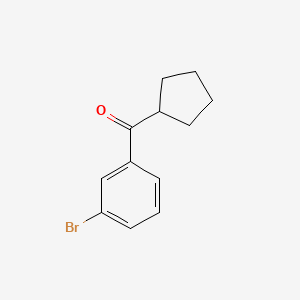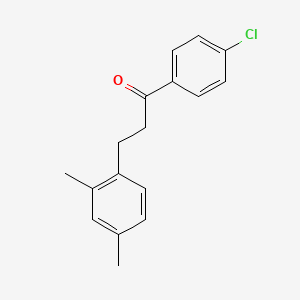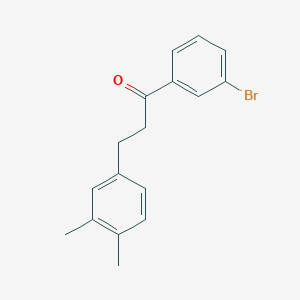
3-Bromophenyl cyclopentyl ketone
描述
3-Bromophenyl cyclopentyl ketone: is an organic compound with the molecular formula C12H13BrO . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl ketone group.
作用机制
Target of Action
It’s known that ketones can interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Brominated ketones are often used in organic synthesis, where they can undergo various reactions, including nucleophilic substitution and elimination . The bromine atom in the molecule can act as a leaving group, facilitating these reactions .
Biochemical Pathways
Ketones in general can participate in various biochemical pathways, including energy metabolism . They can serve as metabolic substrates, influencing energy homeostasis .
Pharmacokinetics
The compound’s molecular weight (25314 g/mol) and physical form (colorless liquid) suggest that it may have good bioavailability .
Result of Action
Brominated ketones can potentially undergo various reactions within cells, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromophenyl cyclopentyl ketone. For instance, the compound’s stability can be affected by exposure to air . Furthermore, the compound’s reactivity may be influenced by the pH and temperature of its environment .
生化分析
Biochemical Properties
3-Bromophenyl cyclopentyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for certain enzymes, leading to the formation of new compounds through enzymatic reactions. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular metabolism and enhancing cell function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are crucial for the compound’s biochemical activity and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its specific biochemical effects and overall impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions:
From 3-Bromobenzaldehyde and Cyclopentane: One common method involves the reaction of 3-bromobenzaldehyde with cyclopentane in the presence of a suitable catalyst.
Hydrolysis of 2-Cyclopentyl Benzoylacetate: Another method includes hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents to obtain 3-bromophenyl cyclopentyl ketone.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and cost-effectiveness. The process may include steps such as purification and quality control to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: 3-Bromophenyl cyclopentyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopentyl ketones depending on the nucleophile used.
科学研究应用
Chemistry: 3-Bromophenyl cyclopentyl ketone is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. It is used in the design of molecules that may exhibit biological activity against various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of certain industrial products.
相似化合物的比较
3-Chlorophenyl cyclopentyl ketone: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenyl cyclopentyl ketone: Contains a fluorine atom in place of bromine.
3-Iodophenyl cyclopentyl ketone: Features an iodine atom instead of bromine.
Uniqueness: 3-Bromophenyl cyclopentyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
属性
IUPAC Name |
(3-bromophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBIJBPTCLCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642562 | |
| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-44-1 | |
| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)







